molecular formula C16H14N6O3 B2536368 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034325-02-3

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2536368
CAS No.: 2034325-02-3
M. Wt: 338.327
InChI Key: SHVIPJQYBVARKB-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a synthetic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the use of indole and triazolopyrazine precursors. The reaction conditions often involve the use of various reagents and catalysts to facilitate the formation of the desired product. Specific details would require access to synthesis protocols from scientific literature or patents.

Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to ensure high yield and purity is essential. This may involve using advanced techniques such as continuous flow reactors or microwave-assisted synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxy group on the triazolopyrazine ring may undergo oxidation under certain conditions.

  • Reduction: Reduction reactions may target the carboxamide group or other reactive sites on the molecule.

  • Substitution: Nucleophilic or electrophilic substitution reactions can be performed, particularly on the indole moiety.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products depend on the specific reactions and conditions applied. For example, oxidation could yield corresponding quinone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry:

  • The compound can be used as a precursor or intermediate in the synthesis of more complex molecules.

Biology:

  • Investigated for its potential as an enzyme inhibitor or a bioactive molecule with therapeutic applications.

Medicine:

Industry:

  • Could be used in the development of new materials or as a specialty chemical in various industrial processes.

Comparison with Similar Compounds

Compared to other compounds with similar structural features, such as other indole derivatives or triazolopyrazine-based molecules, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide may exhibit unique properties. It could offer distinct advantages in terms of stability, reactivity, or biological activity.

Properties

IUPAC Name

6-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-25-10-3-2-9-6-12(19-11(9)7-10)15(23)18-8-13-20-21-14-16(24)17-4-5-22(13)14/h2-7,19H,8H2,1H3,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVIPJQYBVARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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